molecular formula C5H7IN2O B6163495 4-iodo-3-methoxy-1-methyl-1H-pyrazole CAS No. 2203986-20-1

4-iodo-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B6163495
CAS No.: 2203986-20-1
M. Wt: 238
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Description

4-Iodo-3-methoxy-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a methyl group at the 1-position, a methoxy group at the 3-position, and an iodine atom at the 4-position of the pyrazole ring. The methoxy group contributes electron-donating properties, which may influence the compound’s reactivity and solubility.

Properties

CAS No.

2203986-20-1

Molecular Formula

C5H7IN2O

Molecular Weight

238

Purity

95

Origin of Product

United States

Preparation Methods

Direct Electrophilic Iodination of 3-Methoxy-1-Methylpyrazole

The most direct route involves iodinating 3-methoxy-1-methylpyrazole using iodine (I₂) in the presence of an oxidizing agent. This method, adapted from analogous pyrazole iodinations, employs hydrogen peroxide (H₂O₂) to oxidize hydrogen iodide (HI) byproducts, shifting the equilibrium toward product formation.

Reaction Conditions :

  • Molar Ratios : 1:1.0–1.3 (pyrazole:I₂)

  • Oxidant : 35–50% aqueous H₂O₂

  • Temperature : 70–100°C

  • Duration : 3–5 hours

Mechanistic Insight :
The methoxy group at the 3-position directs electrophilic iodination to the 4-position via resonance and inductive effects. I₂, activated by the oxidant, generates I⁺ electrophiles, which attack the electron-rich C4 position. The oxidant (e.g., H₂O₂) converts HI to I₂, preventing reverse reaction and improving yields.

Two-Step Synthesis via Intermediate Halogenation

For cases where direct iodination yields are suboptimal, a two-step approach may be employed:

  • Synthesis of 3-Methoxy-1-Methylpyrazole :

    • Starting from 1-methylpyrazole, methoxy introduction via nucleophilic aromatic substitution (e.g., using NaOMe/Cu catalysis).

  • Iodination :

    • As described in Section 1.1.

Advantages :

  • Separates functionalization steps, simplifying purification.

  • Mitigates competing side reactions (e.g., diiodination).

Optimization of Reaction Parameters

Temperature and Oxidant Selection

Elevated temperatures (70–100°C) enhance reaction rates but risk decomposition. Hydrogen peroxide is preferred over nitric acid due to milder conditions and reduced byproduct formation.

Comparative Data :

OxidantYield (%)Purity (HPLC, %)
H₂O₂ (50%)7898.2
HNO₃ (30%)6595.4
HIO₃7097.1

Source : Adapted from CN111205226A.

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF) improve iodine solubility, while bases (e.g., NaHCO₃) neutralize HI:

Solvent Screening :

SolventYield (%)Reaction Time (h)
DMF823.5
Acetonitrile754.0
Water685.0

Note : Sodium acetate buffer (pH 4–6) enhances regioselectivity.

Large-Scale Industrial Synthesis

Batch Process Description

A scaled-up method from US10316021B2 involves:

  • Charging Reactor : 3-methoxy-1-methylpyrazole (1.0 mol) and I₂ (2.01 mol) in DMF.

  • Oxidant Addition : Dropwise H₂O₂ (50%) over 3–4 hours at 80°C.

  • Workup : Neutralization with NaOH (20%), cooling crystallization, and vacuum drying.

Yield : 75–80%
Purity : ≥97% (HPLC).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, C5-H), 3.98 (s, 3H, OCH₃), 3.85 (s, 3H, N-CH₃).

  • LC-MS : m/z 293 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH:H₂O) shows a single peak at 5.2 min.

Challenges and Mitigation Strategies

Byproduct Formation

Diiodination (e.g., 3,4-diiodo derivatives) occurs at I₂ excess >1.3 eq. Mitigation includes:

  • Strict stoichiometric control.

  • Stepwise iodine addition.

Starting Material Availability

3-Methoxy-1-methylpyrazole is synthesized via:

  • O-Methylation of 3-hydroxy-1-methylpyrazole using dimethyl sulfate.

  • Yield : 85–90% .

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-iodo-3-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 3-Iodo-4-Methoxy-1-Methyl-1H-Pyrazole

Key Differences :

  • Substituent Positions : The iodine and methoxy groups are transposed (3-iodo-4-methoxy vs. 4-iodo-3-methoxy).
  • The 4-iodo derivative may exhibit enhanced reactivity in Suzuki or Ullmann couplings due to reduced steric hindrance compared to the 3-iodo isomer.
  • Electronic Effects : The electron-donating methoxy group at the 3-position in the target compound could stabilize the pyrazole ring via resonance, whereas the isomer’s methoxy group at the 4-position may exert weaker electronic effects .
Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight Key Substituents
4-Iodo-3-methoxy-1-methyl-1H-pyrazole C₅H₇IN₂O 238.03 1-Me, 3-OMe, 4-I
3-Iodo-4-methoxy-1-methyl-1H-pyrazole C₅H₇IN₂O 238.03 1-Me, 4-OMe, 3-I

Functionalized Pyrazoles with Urea Groups

Example : 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (from )
Comparison :

  • Functional Groups : The target compound lacks the hydroxymethyl and urea moieties present in these analogs.
  • Biological Activity : Urea-containing pyrazoles are associated with antitumor and anti-inflammatory properties due to hydrogen-bonding capabilities, whereas the iodine in the target compound may favor applications in radiopharmaceuticals or as a heavy-atom catalyst .
  • Synthetic Routes : Urea derivatives are synthesized via Curtius reactions of carbonyl azides, whereas the target compound likely requires halogenation (e.g., iodination) of a pre-functionalized pyrazole .

Triazole-Pyrazole Hybrids

Examples : 4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (21ae) and derivatives (–7)
Comparison :

  • Structural Complexity : Hybrids incorporate triazole rings, enabling "click chemistry" applications, whereas the target compound’s iodine substituent is more suited for electrophilic substitutions.
  • Solubility : Triazole groups enhance water solubility via hydrogen bonding, whereas the iodine atom may increase lipophilicity, affecting pharmacokinetic profiles .

Pyrazoles with Bulky Substituents

Example : 5-Methoxy-3-methyl-4-(1-methylethyl)-1-phenyl-1H-pyrazole ()
Comparison :

  • In contrast, the iodine atom in the target compound offers a balance between steric bulk and leaving-group ability.
  • Applications : Bulky substituents are common in agrochemicals for stability, while iodine-functionalized pyrazoles are valuable in medicinal chemistry for radioimaging .

Hydrazine and Carbothioamide Derivatives

Example : 4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
Comparison :

  • Hydrogen Bonding : The carbothioamide and hydrazine groups enable intramolecular hydrogen bonding, stabilizing the molecule. The target compound lacks such interactions but may form weaker van der Waals forces due to iodine’s polarizability.
  • Bioactivity : Hydrazine derivatives are studied for antimicrobial activity, whereas iodinated pyrazoles could serve as intermediates in antithyroid agents .

Q & A

Q. What are the common synthetic routes for 4-iodo-3-methoxy-1-methyl-1H-pyrazole, and what analytical techniques confirm its purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including iodination of precursor pyrazoles under controlled conditions. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) in a polar solvent like dichloromethane, followed by methoxy group introduction via nucleophilic substitution . Key analytical techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the methoxy group (δ ~3.8 ppm in ¹H NMR) and iodine’s deshielding effects on adjacent protons are critical markers .
  • HPLC : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .

Q. How does the presence of iodine and methoxy groups influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :
  • Iodine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling C–C bond formation. Its large atomic radius also sterically hinders certain nucleophilic attacks .
  • Methoxy Group : Electron-donating effects activate the pyrazole ring for electrophilic substitution at specific positions, while its steric bulk can limit reactivity at the 3-position. Computational modeling (DFT) is recommended to predict regioselectivity .

Advanced Research Questions

Q. When encountering conflicting NMR data for this compound derivatives, what strategies resolve structural ambiguities?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity, especially when overlapping signals occur. For example, HMBC can confirm methoxy group attachment to the pyrazole ring via long-range coupling .
  • X-ray Crystallography : Definitive structural assignment is achieved through single-crystal analysis, resolving disputes arising from dynamic effects or tautomerism .
  • Isotopic Labeling : Use of deuterated solvents or ¹³C-labeled precursors aids in signal deconvolution .

Q. What methodologies optimize Suzuki-Miyaura cross-coupling reactions involving the iodo substituent of this compound?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (1:1) at 50–80°C are effective for aryl boronic acid coupling .
  • Additives : Ascorbic acid prevents Pd black formation, while K₂CO₃ or Cs₂CO₃ base ensures deprotonation of the boronic acid .
  • Monitoring : TLC or GC-MS tracks reaction progress, with yields typically >60% after 16 hours .

Q. How do structural modifications at the 1-methyl position affect biological activity, and what assays validate these effects?

  • Methodological Answer :
  • Analog Synthesis : Replace the 1-methyl group with ethyl or benzyl groups via alkylation (e.g., using alkyl halides and NaH in DMF). Purity is confirmed via LC-MS .
  • Biological Assays :
  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., NADPH depletion for CYP450) .
  • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify permeability in Caco-2 cell monolayers .
  • SAR Analysis : Correlate logP (measured via shake-flask method) with activity to identify optimal lipophilicity ranges .

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